Cas no 2137063-35-3 (2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid)
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
- EN300-744457
- 2137063-35-3
-
- Inchi: 1S/C7H11N3O4/c1-14-4-6(11)5-2-8-9-10(5)3-7(12)13/h2,6,11H,3-4H2,1H3,(H,12,13)/t6-/m1/s1
- InChI Key: GOLRJDLTHZAFKY-ZCFIWIBFSA-N
- SMILES: O[C@H](COC)C1=CN=NN1CC(=O)O
Computed Properties
- Exact Mass: 201.07495584g/mol
- Monoisotopic Mass: 201.07495584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 97.5Ų
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744457-1.0g |
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2137063-35-3 | 95% | 1.0g |
$1643.0 | 2024-05-23 | |
| Enamine | EN300-744457-0.05g |
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2137063-35-3 | 95% | 0.05g |
$1381.0 | 2024-05-23 | |
| Enamine | EN300-744457-0.1g |
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2137063-35-3 | 95% | 0.1g |
$1447.0 | 2024-05-23 | |
| Enamine | EN300-744457-0.25g |
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2137063-35-3 | 95% | 0.25g |
$1513.0 | 2024-05-23 | |
| Enamine | EN300-744457-0.5g |
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2137063-35-3 | 95% | 0.5g |
$1577.0 | 2024-05-23 | |
| Enamine | EN300-744457-2.5g |
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2137063-35-3 | 95% | 2.5g |
$3220.0 | 2024-05-23 | |
| Enamine | EN300-744457-5.0g |
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2137063-35-3 | 95% | 5.0g |
$4764.0 | 2024-05-23 | |
| Enamine | EN300-744457-10.0g |
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid |
2137063-35-3 | 95% | 10.0g |
$7065.0 | 2024-05-23 |
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid
Introduction to 2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid (CAS No. 2137063-35-3)
2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid (CAS No. 2137063-35-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of the hydroxy and methoxy groups in the side chain further enhances its reactivity and solubility, making it a promising candidate for drug development.
The chemical structure of 2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid is characterized by a central 1,2,3-triazole ring linked to an acetic acid moiety via a substituted ethyl group. The triazole ring is a key functional group that confers stability and bioavailability to the molecule. The (S)-configuration of the hydroxy group at the second carbon position of the ethyl chain is crucial for its biological activity and selectivity. This configuration ensures optimal binding to target receptors or enzymes, thereby enhancing the compound's efficacy.
Recent studies have highlighted the potential of 2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid in various therapeutic areas. One notable application is in the treatment of fungal infections. Triazole-based compounds have long been recognized for their antifungal properties, and this particular derivative has shown promising results in inhibiting the growth of several pathogenic fungi. In vitro studies have demonstrated its effectiveness against Candida species, Aspergillus species, and other opportunistic fungal pathogens. The mechanism of action involves disrupting fungal cell wall synthesis and membrane integrity, leading to cell death.
Beyond its antifungal properties, 2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and chemokines. Its ability to modulate immune responses makes it a valuable candidate for further development in this area.
The pharmacokinetic properties of 2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid have been extensively studied to ensure its suitability for clinical use. In animal models, it has demonstrated good oral bioavailability and a favorable pharmacokinetic profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It has a moderate half-life, allowing for once-daily dosing regimens in potential clinical applications. Additionally, it exhibits low toxicity and minimal side effects in preclinical studies.
The synthetic route for producing 2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-yl}acetic acid has been optimized to ensure high yield and purity. The synthesis typically involves a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the triazole ring, followed by functional group manipulations to introduce the hydroxy and methoxy substituents. This modular approach allows for easy modification of the molecule to explore structure–activity relationships (SAR) and optimize its therapeutic potential.
In conclusion, 2-{5-[(1S)-1-hydroxy-2-methoxyethyl]-1H-1,2,3-triazol-1-y}acetic acid (CAS No. 2137063-35-3) represents a promising compound with diverse biological activities and therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies are expected to provide deeper insights into its mechanisms of action and potential clinical utility.
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